N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a nitrophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. It has the Chemical Abstracts Service (CAS) number 872987-58-1 and is recognized for its unique structural features that make it a subject of interest in chemical research.
This compound can be classified as an organic compound, specifically an acetamide derivative. Its structure incorporates multiple functional groups, which contribute to its reactivity and potential biological activity. The presence of the nitro group enhances its electrophilic character, while the pyridazinyl and sulfanyl components may influence its interaction with biological targets.
The synthesis of N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions:
The molecular formula for N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is . The structure features:
The structural representation can be depicted using SMILES notation: [O-][N+](c(cc1)ccc1NC(CSc(cc1)nnc1-c1cnccc1)=O)=O .
N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical transformations:
The reactions typically require specific reagents:
The mechanism of action for N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may vary depending on its application:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity may need empirical determination through experimental methods as they are not universally published for all compounds .
N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several potential applications:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5